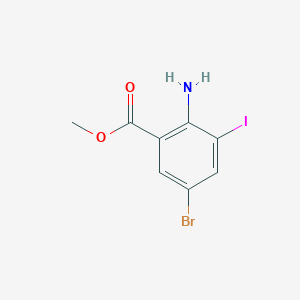

Methyl 2-amino-5-bromo-3-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-bromo-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKVKANRUGAWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700752 | |

| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-83-4 | |

| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-5-bromo-3-iodobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of Methyl 2-amino-5-bromo-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, a field-proven synthesis protocol, its strategic applications, and essential safety considerations.

Compound Identification and Properties

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of novel molecular entities.

CAS Number : 289039-83-4[1][2][3][4][5]

Synonyms :

-

2-Amino-5-bromo-3-iodo-benzoic acid methyl ester[5]

-

Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester[5]

-

Methyl 2-amino-3-iodo-5-bromobenzoate[5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrINO₂ | [1][5] |

| Molecular Weight | 355.96 g/mol | [1][5] |

| Appearance | Light brown solid | [1] |

| Purity | Typically ≥97% | [5] |

| Mass Spec (EI) | m/z 354.9 (M+) | [1] |

Strategic Synthesis: Electrophilic Iodination

The synthesis of this compound is most effectively achieved through the direct iodination of its precursor, Methyl 2-amino-5-bromobenzoate. The choice of an electrophilic iodine source is critical for regioselectivity.

Mechanistic Rationale

The starting material, Methyl 2-amino-5-bromobenzoate, possesses a benzene ring activated by an amino group (-NH₂) and a methyl ester (-COOCH₃). The amino group is a potent ortho-, para-director. Given that the para position (C5) is blocked by a bromine atom, electrophilic substitution is directed to the ortho positions (C3 and C6). The position ortho to the amino group (C3) is sterically less hindered and electronically favored, making it the primary site for iodination. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation as it provides a mild and efficient source of electrophilic iodine (I⁺), minimizing over-reaction and side-product formation. The reaction is typically conducted in an acidic medium like acetic acid, which protonates the succinimide nitrogen, further enhancing the electrophilicity of the iodine atom.

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures with a reported yield of approximately 82%.[1]

Starting Material : Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8)[1] Reagent : N-Iodosuccinimide (NIS) Solvent : Concentrated Acetic Acid

Procedure:

-

Reaction Setup : In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromobenzoate (e.g., 371 mg, 2 mmol) in concentrated acetic acid (2 mL).[1]

-

Reagent Addition : To the solution, add N-Iodosuccinimide (495 mg, 2.2 mmol, 1.1 equivalents) in one portion.[1]

-

Reaction Conditions : Stir the mixture at room temperature (approx. 20°C) for 17 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, pour the reaction mixture into a beaker containing a mixture of saturated sodium bicarbonate solution (5 mL) and ice. This neutralizes the acetic acid and quenches any unreacted NIS.[1]

-

Extraction : Extract the aqueous mixture with ethyl acetate (2 x volumes). Combine the organic layers.[1]

-

Washing : Wash the combined organic phase with saturated brine solution to remove residual water-soluble impurities.[1]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

Purification : The resulting light brown solid (approx. 585 mg) is often of sufficient purity for subsequent steps.[1] If necessary, further purification can be achieved through recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three distinct functional groups—amino, bromo, and iodo—on the benzoate core makes this molecule a highly versatile platform for constructing complex molecular architectures. The differential reactivity of the bromine and iodine atoms is particularly advantageous in sequential, site-selective cross-coupling reactions.

-

Scaffold for Heterocyclic Synthesis : The ortho-amino ester functionality is a classic precursor for building fused heterocyclic systems, which are prevalent in many classes of pharmaceuticals.

-

Sequential Cross-Coupling : The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C3 position, followed by a subsequent, different coupling reaction at the C5 position. This stepwise approach enables the controlled and precise assembly of complex target molecules, a crucial strategy in modern drug discovery.[6]

-

Versatile Starting Material : This compound serves as a key starting material for a range of 1,2,3,5-tetrasubstituted benzenoid compounds used in pharmaceutical synthesis.[7] The ability to introduce diverse substituents through the halogen and amine handles allows for the generation of compound libraries for screening and lead optimization.

Safety, Handling, and Storage

-

Hazard Profile (Inferred) :

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.[11]

-

-

Storage :

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical R&D is rooted in its structural design. The compound offers a reliable and strategically functionalized scaffold for the synthesis of complex molecules. The synthetic protocol outlined herein is robust and high-yielding, providing a practical route for its preparation in a laboratory setting. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | Call Wychem 01440 820338 [wychem.com]

- 3. 289039-83-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 289039-83-4 [m.chemicalbook.com]

- 5. CAS No.289039-83-4 this compound-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]

- 6. nbinno.com [nbinno.com]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Structural Analysis of Methyl 2-amino-5-bromo-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of innovation. The arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive structural analysis of Methyl 2-amino-5-bromo-3-iodobenzoate, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a collection of data, but a logical and insightful narrative that elucidates the process of structural determination, blending established analytical techniques with predictive methodologies where experimental data is not publicly available. This document is structured to empower researchers with a deep understanding of this molecule's architecture and the scientific reasoning behind its analysis.

Introduction to this compound

This compound (Figure 1) is a polysubstituted benzene derivative. The presence of three different substituents on the aromatic ring—an amino group, a bromine atom, and an iodine atom—along with a methyl ester, creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential drug candidates. Understanding its precise three-dimensional structure is paramount for predicting its reactivity and designing synthetic pathways.

| Property | Value | Source |

| Chemical Formula | C₈H₇BrINO₂ | [1] |

| Molecular Weight | 355.96 g/mol | [1] |

| CAS Number | 289039-83-4 | [1] |

Synthesis and Initial Characterization

The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, Methyl 2-amino-5-bromobenzoate.[1] This reaction highlights the directing effects of the substituents on the aromatic ring.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in glacial acetic acid.[1]

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.[1]

-

Reaction: Stir the mixture at room temperature for several hours. The amino group activates the ring, directing the bulky iodine atom to the sterically accessible ortho position.

-

Work-up: Pour the reaction mixture into a biphasic solution of saturated sodium bicarbonate and ice, followed by extraction with an organic solvent such as ethyl acetate.[1]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.[1]

Mass Spectrometry: Confirmation of Molecular Weight

Mass spectrometry is a fundamental technique for confirming the molecular weight of a synthesized compound. For this compound, electron ionization (EI) mass spectrometry has been reported.

| Ion | m/z (Observed) | Interpretation |

| [M]⁺ | 354.9 | Molecular ion peak, confirming the successful synthesis of the target compound.[1] |

The observed molecular ion peak at m/z 354.9 is consistent with the calculated molecular weight of this compound. The isotopic pattern of this peak, showing contributions from the bromine isotopes (⁷⁹Br and ⁸¹Br), would provide further confirmation of the elemental composition.

Spectroscopic Analysis: Elucidating the Molecular Structure

While specific experimental spectra for this compound are not widely available in the public domain, a detailed structural elucidation can be performed through predictive analysis based on the known spectroscopic data of its precursor, Methyl 2-amino-5-bromobenzoate, and the established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The introduction of the iodine atom at the 3-position will significantly influence the chemical shifts and coupling patterns of the aromatic protons compared to the precursor.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-4 | ~7.5 - 7.8 | Doublet | Deshielded by the adjacent bromine and iodine atoms. Coupled to H-6 (meta-coupling). |

| H-6 | ~7.8 - 8.1 | Doublet | Deshielded by the anisotropic effect of the carbonyl group and the adjacent bromine atom. Coupled to H-4 (meta-coupling). |

| -NH₂ | ~5.5 - 6.0 | Broad Singlet | The chemical shift is solvent and concentration-dependent. Broadening is due to quadrupolar relaxation and potential hydrogen exchange. |

| -OCH₃ | ~3.9 | Singlet | Typical chemical shift for a methyl ester. |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The introduction of the iodine atom will cause a significant downfield shift for the carbon atom to which it is attached (C-3) due to the heavy atom effect.

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O | ~167 | Typical chemical shift for an ester carbonyl carbon. |

| C-2 | ~148 | Attached to the electron-donating amino group. |

| C-5 | ~110 | Attached to the electronegative bromine atom. |

| C-1 | ~112 | Influenced by the amino and ester groups. |

| C-6 | ~138 | Deshielded by the adjacent bromine and ester groups. |

| C-4 | ~140 | Deshielded by the adjacent bromine and iodine atoms. |

| C-3 | ~90 | Shielded due to the heavy atom effect of iodine. |

| -OCH₃ | ~52 | Typical chemical shift for a methyl ester carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3400 - 3200 | Asymmetric and symmetric stretching of the primary amine. |

| C-H (aromatic) | 3100 - 3000 | Stretching vibrations. |

| C-H (aliphatic) | 3000 - 2850 | Stretching vibrations of the methyl group. |

| C=O (ester) | ~1720 | Stretching vibration. |

| C=C (aromatic) | 1600 - 1450 | Ring stretching vibrations. |

| C-N | 1350 - 1250 | Stretching vibration. |

| C-O (ester) | 1250 - 1100 | Stretching vibration. |

| C-Br | 600 - 500 | Stretching vibration. |

| C-I | ~500 | Stretching vibration. |

X-ray Crystallography: The Definitive 3D Structure (Predictive Analysis)

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound is not publicly available, we can infer its likely structural features by analyzing the known crystal structure of its precursor, Methyl 2-amino-5-bromobenzoate.[2]

Insights from the Precursor Crystal Structure

The crystal structure of Methyl 2-amino-5-bromobenzoate reveals a nearly planar molecule, with the methyl ester group being only slightly twisted out of the plane of the aromatic ring.[2] The molecular conformation is stabilized by an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen of the ester group, forming an S(6) ring motif.[2] In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[2]

Predicted Structural Features of this compound

The introduction of a large iodine atom at the 3-position is expected to have several significant effects on the molecular and crystal structure:

-

Steric Hindrance: The bulky iodine atom will likely cause some steric strain, potentially leading to a greater torsion angle between the plane of the aromatic ring and the methyl ester group.

-

Intramolecular Interactions: The intramolecular N-H···O hydrogen bond is expected to persist, as it is a strong and stabilizing interaction.

-

Crystal Packing: The presence of the iodine atom will introduce the possibility of halogen bonding (I···O or I···N interactions) in the crystal lattice, which could lead to a different packing arrangement compared to the precursor. The overall crystal packing will be a balance between hydrogen bonding, halogen bonding, and van der Waals interactions.

Caption: 2D representation of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive structural analysis of this compound, integrating experimental data from its synthesis and mass spectrometry with predictive analyses of its NMR, FTIR, and crystallographic characteristics. The presence of multiple halogen substituents and an amino group on the benzoate scaffold makes this molecule a subject of significant interest for further investigation.

The logical next step in the complete characterization of this compound would be its isolation in crystalline form and subsequent single-crystal X-ray diffraction analysis. This would provide definitive confirmation of its three-dimensional structure and allow for a detailed comparison with the predictive model presented here. Furthermore, the acquisition of experimental NMR and FTIR spectra would be invaluable for validating the predicted spectroscopic data and creating a complete reference dataset for this compound.

As a versatile building block, a thorough understanding of the structural nuances of this compound is crucial for its effective utilization in the development of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: A Strategic Building Block for Advanced Synthesis

Introduction: The Strategic Value of Polysubstitution

In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures with precision and minimal step-count is the hallmark of an elegant synthesis. Methyl 2-amino-5-bromo-3-iodobenzoate (CAS No. 289039-83-4) emerges as a preeminent starting material, meticulously designed for this purpose. This guide provides an in-depth analysis of its properties, reactivity, and application, demonstrating its value to researchers and drug development professionals.

The strategic arrangement of its functional groups—an amine, a methyl ester, a bromine atom, and an iodine atom—on a central benzene ring is not accidental. This unique constellation of substituents provides multiple, orthogonally reactive sites. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) allow for programmed, site-selective cross-coupling reactions, enabling the sequential introduction of different molecular fragments.[1][2] This capacity for controlled, stepwise elaboration makes it an invaluable scaffold for building libraries of complex molecules for high-throughput screening and developing novel pharmaceutical candidates.[3][4][5]

Physicochemical and Spectroscopic Profile

The foundational data for any chemical compound is its physical and analytical signature. While some experimental data for this compound is not widely published, its key identifiers are well-established, and its spectral characteristics can be expertly predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 289039-83-4 | [6][7][8] |

| Molecular Formula | C₈H₇BrINO₂ | [7][8] |

| Molecular Weight | 355.96 g/mol | [7][8] |

| Appearance | Off-white to light brown solid | [7][9] |

| Storage Conditions | 2-8°C, protect from light | [9] |

| Melting Point | Data not readily available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., EtOAc, DCM, DMSO) | N/A |

Expert Analysis of Expected Spectroscopic Data

Direct experimental spectra for this specific compound are not widely available in public databases. However, as a Senior Application Scientist, we can predict the key spectral features with high confidence based on the known effects of its constituent functional groups and data from analogous structures.[10][11][12]

¹H NMR Spectroscopy (Predicted): The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, both appearing as doublets due to ortho-coupling.

-

H-4 (~7.8-8.0 ppm, d): The proton at position 4 is flanked by the bromine and iodine atoms. The electron-withdrawing nature of these halogens and the ester group will shift this proton significantly downfield.

-

H-6 (~7.5-7.7 ppm, d): The proton at position 6 is ortho to the bromine atom and para to the iodine atom. It will appear slightly upfield compared to H-4.

-

-NH₂ (~5.0-6.0 ppm, br s): The amine protons typically appear as a broad singlet, and their chemical shift can vary with solvent and concentration.

-

-OCH₃ (~3.9 ppm, s): The methyl ester protons will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display eight distinct signals corresponding to each carbon atom.

-

C=O (~165-168 ppm): The carbonyl carbon of the ester group.

-

Aromatic Carbons (~90-150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the iodine (C-3) will be the most upfield (~90-95 ppm) due to the heavy atom effect. The carbon attached to the amino group (C-2) will be the most downfield (~148-152 ppm). The other carbons (C-1, C-4, C-5, C-6) will appear in the expected aromatic region.

-

-OCH₃ (~52-54 ppm): The methyl ester carbon.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides a clear fingerprint of the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (2950-3100 cm⁻¹): Aromatic and aliphatic C-H stretches.

-

C=O Stretching (~1700-1730 cm⁻¹): A strong, sharp absorption characteristic of the ester carbonyl group.

-

N-H Bending (~1600-1640 cm⁻¹): Scissoring vibration of the primary amine.

-

C-O Stretching (1100-1300 cm⁻¹): Asymmetric and symmetric stretches of the ester linkage.

-

C-I / C-Br Stretching (< 700 cm⁻¹): Carbon-halogen stretches appear in the fingerprint region and are often difficult to assign definitively without comparative analysis.

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) data confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak is observed at m/z 354.9.[7]

-

Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in a characteristic M⁺ and M+2 isotopic cluster of nearly equal intensity, which is a definitive confirmation of the compound's elemental composition.

Chemical Reactivity: A Platform for Sequential Functionalization

The primary utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which dictates the reactivity order.[1][2] This allows chemists to perform a reaction selectively at the C-I position while leaving the C-Br position intact for a subsequent, different transformation.

This principle enables powerful synthetic strategies such as sequential Sonogashira and Suzuki couplings to build highly complex and diverse molecular scaffolds from a single starting material.

Caption: Site-selective sequential cross-coupling reactions.

Experimental Protocols

Adherence to validated protocols is essential for reproducible scientific outcomes. The following sections detail the synthesis and characterization workflow for this compound.

Synthesis Protocol: Electrophilic Iodination

This procedure is adapted from established literature methods and provides a reliable route to the target compound.[7]

Causality: The synthesis relies on the electrophilic substitution of an electron-rich aromatic ring. The amino group at C-2 is a strong activating group, directing the incoming electrophile (I⁺) to the ortho and para positions. As the para position (C-5) is already blocked by bromine, iodination occurs at the ortho position (C-3). N-Iodosuccinimide (NIS) serves as a mild and effective source of the iodonium cation (I⁺).

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Methyl 2-amino-5-bromobenzoate (371 mg, 1.61 mmol) in glacial acetic acid (2 mL), add N-iodosuccinimide (NIS) (435 mg, 1.93 mmol, 1.2 equivalents).

-

Reaction Execution: Stir the resulting mixture at room temperature (approx. 20-25°C) for 17 hours under a nitrogen atmosphere to prevent oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of saturated aqueous sodium bicarbonate solution (5 mL) and crushed ice. The bicarbonate neutralizes the acetic acid, causing the product to precipitate and destroying any unreacted NIS.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (2 x 15 mL). The organic product will preferentially dissolve in the ethyl acetate layer.

-

Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and saturated brine (to remove excess water).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization to yield the final product as a light brown solid. An expected yield is approximately 82%.[7]

Characterization and Validation Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Caption: Integrated workflow for synthesis and validation.

Applications in Drug Discovery

The true value of a building block is realized in its application. This compound is a powerful tool for medicinal chemists for several reasons:

-

Scaffold Decoration: It provides a robust core (a substituted aniline) that can be "decorated" with various functional groups at the iodo and bromo positions to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies.[4]

-

Access to Privileged Structures: Many important pharmacophores are based on substituted anilines and benzoates. This starting material provides direct access to complex heterocyclic systems after a few synthetic transformations.

-

Bioisosteric Replacement: The ability to introduce different groups allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for converting a "hit" compound into a viable drug candidate.

Safety and Handling

-

Hazard Class: Assumed to be harmful if swallowed, and a skin and eye irritant. Aromatic amines and halogenated compounds should always be handled with care.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[9]

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. This compound | Call Wychem 01440 820338 [wychem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CAS No.289039-83-4 this compound-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]

- 9. This compound CAS#: 289039-83-4 [m.chemicalbook.com]

- 10. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: A Keystone Building Block in Modern Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Application of a Critical Pharmaceutical Intermediate

This technical guide, authored for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of Methyl 2-amino-5-bromo-3-iodobenzoate. This highly functionalized aromatic compound serves as a pivotal building block in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics. This document offers a comprehensive overview of its nomenclature, chemical properties, a detailed, field-tested synthesis protocol, and its strategic application in the construction of bioactive molecules, all grounded in authoritative scientific literature.

Compound Identification and Chemical Properties

IUPAC Name: this compound

This nomenclature precisely defines the molecular structure: a methyl ester of a benzoic acid backbone substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 3-position.

Synonyms: Researchers may encounter this compound under various names in literature and commercial catalogs. Common synonyms include:

-

2-Amino-5-bromo-3-iodobenzoic acid methyl ester[1]

-

Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester[1]

-

Methyl 2-amino-3-iodo-5-bromobenzoate[1]

Key Chemical Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 289039-83-4 | [2][3] |

| Molecular Formula | C₈H₇BrINO₂ | [3] |

| Molecular Weight | 355.96 g/mol | [3] |

| Appearance | Light brown solid | [3] |

The presence of three distinct functional groups on the benzene ring—an amine, a bromine atom, and an iodine atom—makes this molecule a highly versatile and strategically valuable intermediate in multi-step organic synthesis. The differential reactivity of the C-I and C-Br bonds is particularly advantageous in sequential cross-coupling reactions.

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the regioselective iodination of its precursor, Methyl 2-amino-5-bromobenzoate. This transformation leverages the directing effects of the amino group on the aromatic ring.

Reaction Scheme:

A diagram illustrating the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on established and reliable synthetic procedures.[3]

-

Dissolution: In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for approximately 17 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a biphasic mixture of saturated sodium bicarbonate solution and ice. This step neutralizes the acetic acid and quenches any remaining NIS.

-

Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc) twice.

-

Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a light brown solid.[3] A typical reported yield for this reaction is approximately 82%.[3]

Causality in Experimental Choices:

-

Choice of Solvent (Acetic Acid): Acetic acid serves as a suitable solvent that can dissolve the starting material and also acts as a mild activator for the iodination reaction.

-

Choice of Iodinating Agent (NIS): N-Iodosuccinimide is a mild and effective electrophilic iodinating agent. Its use avoids the harsh conditions associated with molecular iodine and strong oxidizing agents.

-

Regioselectivity: The amino group is a strong ortho-, para-director. With the para-position blocked by a bromine atom, the incoming electrophile (I⁺ from NIS) is directed to the ortho-position, which is the C-3 position of the benzene ring.

Spectroscopic Characterization

¹H NMR and ¹³C NMR Data for the Precursor: Methyl 2-amino-5-bromobenzoate

-

¹H NMR (in CDCl₃):

-

δ 7.78 (d, J = 2.4 Hz, 1H, H-6)

-

δ 7.19 (dd, J = 8.8, 2.4 Hz, 1H, H-4)

-

δ 6.64 (d, J = 8.8 Hz, 1H, H-3)

-

δ 5.61 (br s, 2H, NH₂)

-

δ 3.86 (s, 3H, OCH₃)

-

-

¹³C NMR (in CDCl₃):

-

δ 168.1 (C=O)

-

δ 148.8 (C-2)

-

δ 137.2 (C-4)

-

δ 125.1 (C-6)

-

δ 119.3 (C-3)

-

δ 111.4 (C-1)

-

δ 109.5 (C-5)

-

δ 51.8 (OCH₃)

-

Predicted ¹H and ¹³C NMR Spectral Features for this compound:

The introduction of the electron-withdrawing and sterically bulky iodine atom at the C-3 position will induce notable shifts in the NMR spectra:

-

¹H NMR:

-

The signal for the proton at C-4 will likely experience a downfield shift due to the inductive effect of the adjacent iodine atom.

-

The proton at C-6 will also be shifted downfield, though to a lesser extent.

-

The broad singlet for the amino protons (NH₂) is expected to remain.

-

The singlet for the methyl ester protons (OCH₃) will be largely unaffected.

-

-

¹³C NMR:

-

A new quaternary carbon signal will appear at a low field, corresponding to the carbon bearing the iodine (C-3).

-

The chemical shifts of the adjacent carbons (C-2 and C-4) will be significantly influenced.

-

The other carbon signals will experience smaller shifts.

-

Experimental Workflow for NMR Analysis:

A workflow for acquiring NMR data for structural elucidation.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three modifiable functional groups on the aromatic ring of this compound makes it an exceptionally valuable building block for the synthesis of diverse heterocyclic structures, many of which are privileged scaffolds in medicinal chemistry. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions:

-

Sonogashira Coupling: The more reactive C-I bond can be selectively coupled with terminal alkynes to introduce alkynyl moieties. This is a powerful method for constructing carbon-carbon bonds and accessing precursors for various heterocyclic systems.

-

Heck Coupling: This reaction enables the coupling of the aryl halide with alkenes, providing a route to substituted styrenes and other vinylated aromatics.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl halide with a wide range of primary and secondary amines, which is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.

-

Suzuki-Miyaura Coupling: The aryl halide can be coupled with boronic acids or esters to form biaryl structures, which are common motifs in many drug molecules.

Logical Flow of Sequential Cross-Coupling:

Sequential cross-coupling strategies enabled by differential halide reactivity.

Application in the Synthesis of Bioactive Molecules:

Safety and Handling

As a halogenated aromatic amine, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, the safety precautions for structurally similar compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards (Based on Analogy to Similar Compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a highly valuable and versatile building block in the field of organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its trifunctional nature, combined with the differential reactivity of its halogen substituents, provides a powerful platform for the construction of complex molecular architectures through a variety of modern synthetic methodologies. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers aiming to leverage this key intermediate in their synthetic endeavors.

References

A Technical Guide to the Spectral Analysis of Methyl 2-amino-5-bromo-3-iodobenzoate

This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl 2-amino-5-bromo-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural characterization of this complex molecule. Given the scarcity of publicly available experimental spectra, this guide utilizes predictive methodologies and comparative analysis with structurally similar compounds to provide a robust analytical framework.

Introduction

This compound (C₈H₇BrINO₂) is a highly substituted aromatic compound with a molecular weight of 355.96 g/mol . Its structure, featuring an amino group, a methyl ester, and two different halogen atoms (bromine and iodine) on the benzene ring, makes it a versatile building block in the synthesis of novel pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's reactivity and its utility in constructing complex molecular architectures. Accurate spectral analysis is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for this compound, the following data has been predicted using reputable online spectral database and simulation tools.[1][2][3] These predictions are based on sophisticated algorithms that analyze the molecule's structure and estimate the chemical shifts of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring—an amino group at C2, iodine at C3, and bromine at C5—results in a unique electronic environment for the remaining aromatic protons at C4 and C6.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.85 | Doublet | ~2.5 |

| H-6 | 7.62 | Doublet | ~2.5 |

| -NH₂ | 5.5 - 6.5 | Broad Singlet | - |

| -OCH₃ | 3.88 | Singlet | - |

Interpretation of Predicted ¹H NMR Spectrum

The downfield chemical shifts of the aromatic protons (H-4 and H-6) are a result of the deshielding effects of the electronegative halogen substituents and the ester group. The amino group, being an electron-donating group, will have a shielding effect, but its influence is counteracted by the ortho-iodine and para-bromine atoms. The expected meta-coupling between H-4 and H-6 will result in both signals appearing as doublets with a small coupling constant (typically 2-3 Hz). The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The methyl ester protons will appear as a sharp singlet further upfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 167.5 |

| C2 (-NH₂) | 148.1 |

| C5 (-Br) | 128.9 |

| C1 (-COOCH₃) | 127.5 |

| C4 | 125.3 |

| C6 | 122.8 |

| C3 (-I) | 88.9 |

| -OCH₃ | 52.7 |

Interpretation of Predicted ¹³C NMR Spectrum

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons directly attached to the electronegative amino, bromo, and iodo substituents will have their chemical shifts significantly influenced. The carbon bearing the iodine atom (C3) is predicted to be the most upfield of the aromatic carbons due to the "heavy atom effect" of iodine. The remaining aromatic carbons will appear in the typical range for substituted benzenes. The methyl carbon of the ester group will be the most upfield signal in the spectrum. The principles of interpreting NMR spectra for substituted benzenes are well-established and provide a strong basis for these predictions.[4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Amine (N-H) | Scissoring (Bending) | 1580 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ester (C=O) | Stretch | 1710 - 1730 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

| C-I | Stretch | ~500 |

Interpretation of IR Spectrum

The presence of a primary amine will be indicated by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[8][9][10] The strong absorption from the ester carbonyl (C=O) group will be a prominent feature of the spectrum. The aromatic nature of the compound will be confirmed by C-H stretching bands above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.[11] The C-O stretching of the ester and the C-N stretching of the amine will appear in the fingerprint region. The vibrations of the carbon-halogen bonds (C-Br and C-I) are expected at lower wavenumbers. The overall IR spectrum will be a composite of these individual absorptions, providing a unique fingerprint for the molecule.[12][13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common method for analysis.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 354.9 (observed)[17]

-

Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Fragmentation Pattern

The fragmentation of halogenated compounds in EI-MS is well-documented.[18][19][20][21][22] Common fragmentation pathways for this compound are expected to include:

-

Loss of a methyl radical (-CH₃): [M - 15]⁺

-

Loss of a methoxy radical (-OCH₃): [M - 31]⁺

-

Loss of the methyl ester group (-COOCH₃): [M - 59]⁺

-

Loss of a bromine radical (-Br): [M - 79/81]⁺

-

Loss of an iodine radical (-I): [M - 127]⁺

The relative abundance of these fragment ions will depend on their stability. The presence of both bromine and iodine will lead to a complex isotopic pattern for fragments containing the bromine atom.

Experimental Methodologies

The following sections outline the standard operating procedures for acquiring NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[23][24]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).[25]

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to obtain singlets for each carbon.[17][26]

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[27][28][29][30][31]

-

Sample Preparation: For a solid sample, a small amount can be placed directly on the ATR crystal, or a KBr pellet can be prepared.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR Data Acquisition Workflow

Mass Spectrometry (MS)

The general workflow for EI-MS is:

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

EI-MS Data Acquisition Workflow

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with related structures, offer a valuable resource for the characterization of this important pharmaceutical intermediate. The detailed experimental workflows provide a practical framework for researchers to acquire their own data. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sigma-Aldrich Library of Ftir Spectra book [thriftbooks.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. wiley.com [wiley.com]

- 15. Fourier transform infrared spectroscopy | Sigma-Aldrich [sigmaaldrich.com]

- 16. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

- 20. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 23. How To [chem.rochester.edu]

- 24. scribd.com [scribd.com]

- 25. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 26. commons.ggc.edu [commons.ggc.edu]

- 27. pharmabeginers.com [pharmabeginers.com]

- 28. pharmapath.in [pharmapath.in]

- 29. pharmatimesofficial.com [pharmatimesofficial.com]

- 30. scribd.com [scribd.com]

- 31. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

A Senior Application Scientist's Guide to the Regioselective Iodination of Methyl 2-amino-5-bromobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate, a valuable intermediate in medicinal chemistry and drug development.[1][2][3] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the experimental design, and present a robust, reproducible protocol. The focus is on ensuring scientific integrity through a self-validating methodology, grounded in authoritative references.

Strategic Overview: The Importance of Halogenated Anthranilates

This compound is a highly functionalized anthranilate derivative. The strategic placement of three distinct functional groups—an amine, a methyl ester, and two different halogens at specific positions—makes it a versatile building block for constructing complex molecular architectures.[4][5][6] The ortho-amino benzoic acid scaffold is a privileged structure in medicinal chemistry, and the additional halogen substituents provide key vectors for further chemical modification, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

The synthesis from Methyl 2-amino-5-bromobenzoate involves a regioselective electrophilic aromatic substitution. Understanding the directing effects of the substituents on the benzene ring is paramount to achieving the desired isomer.

The Chemical Rationale: Mechanism of Electrophilic Iodination

The core of this transformation is an electrophilic aromatic substitution (SEAr) reaction. Iodine itself is the least reactive halogen in such substitutions, but the reaction is feasible on highly activated aromatic substrates like anilines and phenols.[7] The starting material, Methyl 2-amino-5-bromobenzoate, is an aniline derivative, making it susceptible to electrophilic attack.

Activating and Directing Effects:

-

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para- directing. It strongly enhances the electron density of the aromatic ring, particularly at the positions ortho and para to it (C3 and C5).

-

Bromo Group (-Br): This is a deactivating group but is also ortho-, para- directing.

-

Methyl Ester (-COOCH₃): This is a deactivating group and is meta- directing.

The position of iodination is determined by the interplay of these electronic effects. The powerfully activating amino group directs incoming electrophiles to the C3 and C5 positions. Since the C5 position is already occupied by a bromine atom, the substitution occurs regioselectively at the C3 position, which is ortho to the amine and meta to the ester.

The Iodinating Agent:

N-Iodosuccinimide (NIS) is the chosen electrophile.[8] It is a mild and effective source of electrophilic iodine (I⁺), making it preferable to harsher reagents. In the presence of an acid catalyst, such as the acetic acid solvent used in this protocol, the succinimide nitrogen is protonated, which further polarizes the N-I bond and enhances the electrophilicity of the iodine atom.[9]

Reaction Mechanism Workflow

Caption: Mechanism of NIS-mediated electrophilic iodination.

Validated Experimental Protocol

This protocol is adapted from a verified synthetic route and is designed for high yield and purity.[8]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Equiv. |

| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | 230.06 | 371 | 1.61 | 1.0 |

| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 495 | 2.20 | 1.37 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 2 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | As needed | - | - |

| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 371 mg (1.61 mmol) of Methyl 2-amino-5-bromobenzoate in 2 mL of glacial acetic acid. Stir until a homogeneous solution is formed.

-

Addition of Iodinating Agent: To the stirred solution, add 495 mg (2.20 mmol) of N-Iodosuccinimide in one portion.

-

Reaction: Seal the flask and allow the reaction to stir at room temperature for 17 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up - Quenching: After 17 hours, carefully pour the reaction mixture into a beaker containing a mixture of approximately 5 mL of saturated sodium bicarbonate solution and crushed ice. This neutralizes the acetic acid and quenches any unreacted NIS.

-

Work-up - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).

-

Work-up - Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 10 mL) and then with brine (1 x 10 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the crude product. The reported procedure indicates this method yields 585 mg (approximately 82%) of this compound as a light brown solid.[8] Further purification can be achieved by recrystallization if necessary.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Working with halogenated compounds and acids requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][11]

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][12]

-

Reagent Handling:

-

Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle away from combustible materials.

-

-

Spill Response: In case of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or dry sand.[10] Do not use combustible materials for cleanup.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[10]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]

-

Characterization and Validation

Confirmation of the product's identity and purity is essential.

-

Mass Spectrometry (MS): The expected product, C₈H₇BrINO₂, has a molecular weight of 355.96 g/mol . Electron Ionization Mass Spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 354.9, consistent with literature data.[8] The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for structural confirmation.

-

¹H NMR: The spectrum will be significantly different from the starting material.[13][14] The starting material shows three aromatic protons. The product will show only two aromatic protons, likely as doublets, confirming the trisubstitution pattern. Signals for the amine (-NH₂) and methyl ester (-OCH₃) protons will also be present.

-

¹³C NMR: The spectrum will show 8 distinct carbon signals, consistent with the structure. The chemical shifts will be influenced by the attached atoms (Br, I, N, O).

-

Conclusion

The synthesis of this compound via electrophilic iodination of Methyl 2-amino-5-bromobenzoate with N-Iodosuccinimide is a reliable and high-yielding procedure.[8] The reaction's success hinges on the powerful activating and ortho-directing effect of the amine substituent, which selectively directs the incoming electrophile to the C3 position. By following the detailed protocol and adhering to the necessary safety precautions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.

References

- 1. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. sciencedaily.com [sciencedaily.com]

- 3. youtube.com [youtube.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Design and synthesis of hybrid compounds as novel drugs and medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. Iodination - Common Conditions [commonorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. samratpharmachem.com [samratpharmachem.com]

- 12. lobachemie.com [lobachemie.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Reactivity of Methyl 2-amino-5-bromo-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-3-iodobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique arrangement of an amino group, a bromine atom, and an iodine atom on a benzoate scaffold presents a fascinating case study in chemoselectivity. The distinct electronic and steric environments of these functional groups allow for a range of selective transformations, making it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of each functional group, the interplay between them, and their applications in strategic chemical synthesis.

The Reactivity Landscape: A Tale of Three Functional Groups

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, while the halogens are deactivating through induction but ortho, para-directing. The methyl ester is an electron-withdrawing group, deactivating the ring.[1]

The Amino Group: A Nucleophilic and Directing Force

The primary amino group at the C2 position is a potent nucleophile and a strong ortho, para-director in electrophilic aromatic substitution reactions.[1] Its reactivity is central to several classes of transformations:

-

Diazotization: The amino group can be readily converted to a diazonium salt using nitrous acid. This opens up a plethora of synthetic possibilities, including Sandmeyer-type reactions to introduce a wide variety of substituents at the C2 position.[2]

-

Acylation and Sulfonylation: The nucleophilic nature of the amine allows for straightforward acylation and sulfonylation reactions to form amides and sulfonamides, respectively. This is a common strategy for protecting the amino group or for introducing further functionality.

-

Buchwald-Hartwig Amination: While the molecule already possesses an amino group, its halogenated positions can be subjected to Buchwald-Hartwig amination to introduce a secondary or tertiary amine, although this is less common given the inherent amino functionality.[3][4][5][6]

The ortho-position of the amino group to the methyl ester can lead to intramolecular hydrogen bonding, which can influence its reactivity and the acidity of the corresponding benzoic acid.[7][8]

The Halogens: Gateways to Cross-Coupling Chemistry

The bromine and iodine atoms are the primary handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The key to harnessing the synthetic potential of this molecule lies in understanding the differential reactivity of the C-I and C-Br bonds.

Reactivity Order: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond strength.[9] Weaker C-X bonds undergo oxidative addition to the palladium(0) catalyst more readily, which is often the rate-determining step.[9][10] The bond dissociation energies follow the trend C-I < C-Br, establishing a clear reactivity hierarchy: Iodo > Bromo .[9][11] This differential reactivity is the cornerstone of chemoselective functionalization of this compound.

-

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent.[10][12] Due to the higher reactivity of the C-I bond, selective coupling at the C3 position can be achieved under milder conditions, leaving the C-Br bond intact for subsequent transformations.[13]

-

Sonogashira Coupling: The introduction of alkyne moieties is readily accomplished via Sonogashira coupling. Again, the C-I bond is the more reactive site, allowing for selective alkynylation at the C3 position.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds.[3][4][5][6] Similar to other cross-coupling reactions, the C-I bond will react preferentially.

-

Heck and Stille Couplings: These reactions, while also viable, follow the same reactivity trend, with the C-I bond being more susceptible to oxidative addition.

Strategic Chemoselective Transformations

The differential reactivity of the iodo and bromo substituents allows for a sequential and site-selective functionalization strategy. This is a powerful tool for the synthesis of complex, polysubstituted aromatic compounds.

Logical Flow of a Sequential Cross-Coupling Strategy

Caption: A typical workflow for the sequential functionalization of this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the more reactive C-I bond.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-amino-5-bromobenzoate.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position

This protocol outlines the coupling at the less reactive C-Br bond, typically requiring more forcing conditions.

Materials:

-

3-Aryl-2-amino-5-bromobenzoate (from Protocol 1) (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

-

Toluene (8 mL)

-

Water (2 mL)

Procedure:

-

To a microwave vial, add the 3-aryl-2-amino-5-bromobenzoate, the second arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

-

Add toluene and water to the vial.

-

Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating at reflux for 12-24 hours can be used.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography to obtain the desired 3,5-diaryl-2-aminobenzoate.

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: For the more reactive C-I bond, a simple palladium source like Pd(OAc)₂ with a standard phosphine ligand like PPh₃ is often sufficient. For the less reactive C-Br bond, a more electron-rich and sterically demanding ligand such as dppf is typically employed to facilitate the more difficult oxidative addition step.[4]

-

Base: A weaker base like K₂CO₃ is often adequate for the first coupling at the C-I position. A stronger base like Cs₂CO₃ is frequently used for the second, more challenging coupling at the C-Br bond to promote the transmetalation step.[12]

-

Temperature: The initial coupling can often be performed at a lower temperature (e.g., 80 °C), while the subsequent coupling usually requires higher temperatures (120-150 °C) to overcome the higher activation energy for the oxidative addition at the C-Br bond.

Data Presentation

Table 1: Representative Chemoselective Suzuki-Miyaura Couplings

| Entry | Halogen Site | Arylboronic Acid | Catalyst System | Base | Temp (°C) | Yield (%) |

| 1 | C-I | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80 | 92 |

| 2 | C-Br (of product from entry 1) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 120 | 85 |

| 3 | C-I | Thiophene-2-boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80 | 88 |

| 4 | C-Br (of product from entry 3) | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 140 | 78 |

Note: Yields are illustrative and can vary based on specific substrates and reaction optimization.

Interplay of Functional Groups: Steric and Electronic Effects

The substituents on this compound do not act in isolation. Their interplay significantly influences the molecule's overall reactivity.

-

Ortho Effect: The amino group is ortho to the methyl ester. This proximity can lead to steric hindrance, potentially influencing the approach of reagents to the ester group.[14][15] It can also result in intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the ester, which can affect the nucleophilicity of the amine and the electrophilicity of the ester.[7][8]

-

Electronic Synergy and Antagonism: The electron-donating amino group activates the ring, while the halogens and the ester group deactivate it. This electronic push-pull system modulates the electron density at each position, influencing the regioselectivity of further electrophilic aromatic substitutions, should they be attempted.

Visualization of Electronic Effects

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scirp.org [scirp.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. Ortho effect - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: Synthesis, Reactivity, and Applications

Introduction

Methyl 2-amino-5-bromo-3-iodobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a methyl ester, a bromine atom, and an iodine atom, provides a rich platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential modifications, making this reagent invaluable for the synthesis of polysubstituted aromatic compounds. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 289039-83-4[1][2] |

| Molecular Formula | C₈H₇BrINO₂[2] |

| Molecular Weight | 355.96 g/mol [2] |

| Appearance | Light brown solid[2] |

| Purity | Typically >97% |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the regioselective iodination of its precursor, Methyl 2-amino-5-bromobenzoate. The electron-donating amino group activates the aromatic ring, directing the electrophilic iodinating agent to the ortho position.

Synthetic Protocol: Iodination of Methyl 2-amino-5-bromobenzoate

This protocol is based on a well-established procedure with a reported yield of 82%.[2]

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

N-Iodosuccinimide (NIS)

-

Concentrated Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.

-

To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 17 hours.

-